N1-(2-chlorobenzyl)-N2-(5-chloropyridin-2-yl)oxalamide
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Description
Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl chlorides or bromides). N1-(2-chlorobenzyl)-N2-(5-chloropyridin-2-yl)oxalamide serves as a boron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules.
Protodeboronation of Pinacol Boronic Esters
Pinacol boronic esters are essential building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent research has demonstrated catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters, including those containing the N1-(2-chlorobenzyl)-N2-(5-chloropyridin-2-yl)oxalamide moiety . This finding expands the utility of the compound in synthetic chemistry.
Biological Potential of Indole Derivatives
Indole derivatives exhibit diverse biological activities. Although not directly related to N1-(2-chlorobenzyl)-N2-(5-chloropyridin-2-yl)oxalamide, it’s worth noting that indole-3-acetic acid (IAA), a plant hormone, is produced through the degradation of tryptophan in higher plants. Indole derivatives have been studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects .
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(5-chloropyridin-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2/c15-10-5-6-12(17-8-10)19-14(21)13(20)18-7-9-3-1-2-4-11(9)16/h1-6,8H,7H2,(H,18,20)(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVNTZHNQULRCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=NC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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